molecular formula C14H9Cl2N5O B2818331 N-(2,4-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide CAS No. 352678-60-5

N-(2,4-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2818331
CAS No.: 352678-60-5
M. Wt: 334.16
InChI Key: YPCKGBSFBGYFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C14H9Cl2N5O and its molecular weight is 334.16. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N5O/c15-10-3-6-13(12(16)7-10)18-14(22)9-1-4-11(5-2-9)21-8-17-19-20-21/h1-8H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCKGBSFBGYFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H9Cl2N5O
  • Molecular Weight : 334.16 g/mol
  • IUPAC Name : N-(2,4-dichlorophenyl)-4-(tetrazol-1-yl)benzamide

The compound features a benzamide moiety substituted with a dichlorophenyl group and a tetrazole ring, which is known for enhancing biological activity due to its ability to form stable interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that similar tetrazole derivatives demonstrate activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) values of related compounds have been reported to range from 32 to 1024 µg/mL against Gram-positive and Gram-negative bacteria .

Compound MIC (µg/mL) Target Organisms
This compoundTBDTBD
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea32Staphylococcus aureus
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea256Candida albicans

The exact MIC for this compound is yet to be defined but can be inferred from the activity of structurally similar compounds.

Enzyme Inhibition

The tetrazole moiety in this compound may confer inhibitory effects on specific enzymes implicated in disease processes. Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenases (COX) and other targets involved in inflammatory pathways.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various tetrazole derivatives found that those with dichloro substitutions exhibited enhanced activity against resistant strains of bacteria. The research emphasized the importance of substitution patterns in determining biological activity .

Study 2: Anti-inflammatory Potential

Another research effort focused on the anti-inflammatory properties of tetrazole derivatives. The study demonstrated that these compounds could significantly reduce cytokine release in stimulated immune cells, suggesting potential therapeutic applications in inflammatory diseases .

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